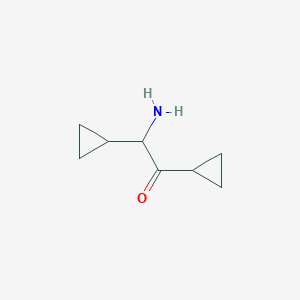
2-Amino-1,2-dicyclopropylethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1,2-dicyclopropylethan-1-one is an organic compound with the molecular formula C8H13NO It is characterized by the presence of two cyclopropyl groups attached to an ethanone backbone, with an amino group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,2-dicyclopropylethan-1-one can be achieved through several methods. One common approach involves the reaction of cyclopropyl ketone with ammonia under specific conditions to introduce the amino group. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-1,2-dicyclopropylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted amino derivatives.
Applications De Recherche Scientifique
2-Amino-1,2-dicyclopropylethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Amino-1,2-dicyclopropylethan-1-one exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. The cyclopropyl groups may also play a role in modulating the compound’s interactions with enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-methyl-1-propanol: Similar in having an amino group and a substituted ethanone backbone.
2-Amino-1,4-dihydropyrimidines: Share the amino functionality but differ in the ring structure.
Uniqueness
2-Amino-1,2-dicyclopropylethan-1-one is unique due to the presence of two cyclopropyl groups, which impart distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials and drugs.
Propriétés
Formule moléculaire |
C8H13NO |
|---|---|
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
2-amino-1,2-dicyclopropylethanone |
InChI |
InChI=1S/C8H13NO/c9-7(5-1-2-5)8(10)6-3-4-6/h5-7H,1-4,9H2 |
Clé InChI |
ADYXTFGHJQNRKR-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(C(=O)C2CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



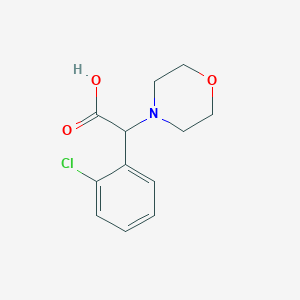
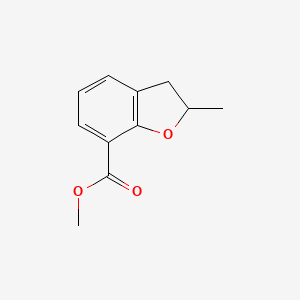
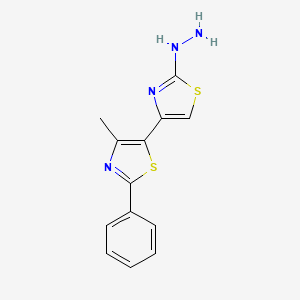

![N-Boc-1-[3-(aminomethyl)cyclopentyl]methanamine](/img/structure/B11769332.png)
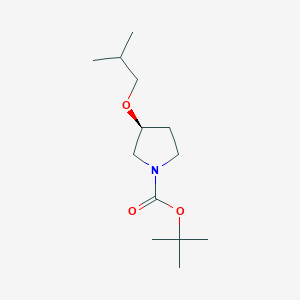
![3,4-Dihydro-2h-pyrido[3,2-b][1,4]oxazin-8-ol](/img/structure/B11769340.png)
![2-[2-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11769350.png)
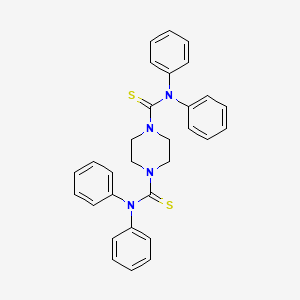
![(1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one](/img/structure/B11769386.png)
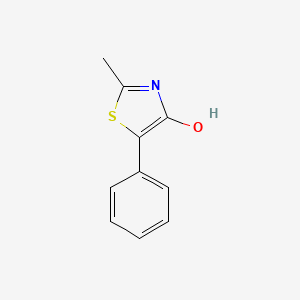
![4-[3-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11769397.png)

